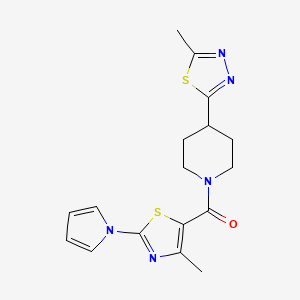

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule featuring multiple heterocyclic ringsThe presence of 1,3,4-thiadiazole and thiazole rings suggests potential bioactivity, as these moieties are known for their diverse pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

Synthesis of the thiazole ring: This often involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

Coupling reactions: The thiadiazole and thiazole intermediates are then coupled with piperidine derivatives through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Substitution: Halogenation or nitration can occur at the aromatic rings under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

This compound features a unique structural arrangement that includes:

- A thiadiazole ring , which is known for its biological activity.

- A piperidine moiety , contributing to its pharmacological properties.

- A thiazole component , which enhances its interaction with biological targets.

The molecular formula is C15H19N3O2S with a molecular weight of approximately 305.4 g/mol.

Research indicates that this compound exhibits notable antimicrobial properties . Specifically, it has shown effectiveness against various pathogenic microorganisms, including:

- Bacteria : Effective against strains such as Candida species.

- Fungi : Demonstrated activity against fungal infections.

The thiadiazole moiety is believed to play a critical role in mediating these effects by interacting with specific biochemical pathways, potentially leading to the inhibition of key enzymes or disruption of cellular processes in target organisms.

Potential Therapeutic Applications

Given its structural features and biological activity, the compound is primarily investigated for the following applications:

Antimicrobial Agents

The compound's efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents. Its dual functionality derived from both thiadiazole and thiazole components allows for enhanced biological activity compared to simpler analogs.

Anti-leishmanial Activity

Studies have reported promising results in treating Leishmaniasis, suggesting that derivatives of this compound could be effective in combating this parasitic disease. The mechanism likely involves interference with the metabolic pathways of the parasite.

Medicinal Chemistry

The unique structure of this compound provides opportunities for further exploration in medicinal chemistry. Its potential as a scaffold for drug design may lead to the development of new therapeutics targeting various diseases.

Wirkmechanismus

The mechanism of action of (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves interaction with various molecular targets:

DNA Intercalation: The thiadiazole ring can intercalate with DNA, disrupting replication and transcription processes.

Enzyme Inhibition: The compound may inhibit enzymes involved in cell division and growth, such as topoisomerases or kinases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-Thiadiazole derivatives: Known for their anticancer and antimicrobial activities.

Thiazole derivatives: Used in the treatment of bacterial infections and as anti-inflammatory agents.

Uniqueness

(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone: is unique due to the combination of multiple bioactive heterocycles in a single molecule, potentially offering a broader spectrum of biological activity and enhanced therapeutic potential.

Biologische Aktivität

The compound (4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological activities, mechanisms of action, and potential applications based on current research findings.

Structural Overview

The compound is characterized by a complex structure that includes:

- A thiadiazole ring.

- A piperidine moiety.

- A thiazole component linked to a pyrrole group.

This unique combination of structural elements contributes to its biological efficacy.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate notable antimicrobial activity against various pathogens, including bacteria and fungi. The thiadiazole moiety appears to play a crucial role in mediating these effects. Key findings include:

- Efficacy Against Bacteria : The compound has shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Studies report minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ampicillin .

- Antifungal Activity : It also exhibits antifungal properties against species like Candida albicans, with some derivatives showing MIC values lower than those of established antifungal agents .

Anticancer Properties

Recent studies have explored the anticancer potential of similar thiadiazole-based compounds. For instance:

- Cytotoxicity Tests : Compounds related to the target structure have been evaluated against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicate significant cytotoxic effects, with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL for various derivatives .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Enzyme Inhibition : The interaction with specific enzymes or receptors could disrupt critical cellular processes in target organisms, leading to antimicrobial effects.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by altering the expression of proteins involved in cell survival and death .

Study on Antimicrobial Efficacy

A study focused on the antimicrobial properties of various thiadiazole derivatives highlighted the superior activity of compounds containing piperidine linkers. The study found that modifications in substituents significantly influenced the antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

In vitro studies evaluating new 5-Aryl-1,3,4-thiadiazole-based anticancer agents revealed that specific structural modifications enhanced cytotoxicity against MCF-7 and HepG2 cell lines. The introduction of lipophilic groups was noted to improve binding affinity and biological activity .

Eigenschaften

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS2/c1-11-14(25-17(18-11)22-7-3-4-8-22)16(23)21-9-5-13(6-10-21)15-20-19-12(2)24-15/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJPTQMYDHSEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.